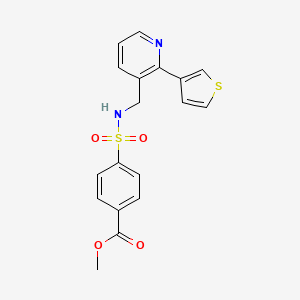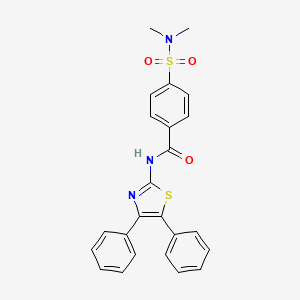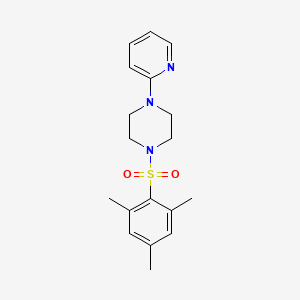
4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The specific compound is characterized by the presence of a pyridyl group and a sulfonyl moiety attached to the piperazine ring, which may contribute to its unique chemical and physical properties, as well as its potential biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the functionalization of the piperazine ring at various positions to introduce different substituents. For example, the synthesis of a piperazinyl glutamate pyridine as a P2Y(12) antagonist was achieved using polymer-assisted solution-phase (PASP) parallel library synthesis, which allowed for the optimization of pharmacokinetic and physiochemical properties through modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring . Similarly, the synthesis of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was performed by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride, indicating that sulfonyl groups can be introduced to the piperazine ring through such reactions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonamide revealed that it crystallized in a monoclinic system with specific unit cell parameters, and the structure consisted of layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . This suggests that similar structural analyses could be performed for the compound to determine its precise molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The synthesis of novel piperazine derivatives often involves connection reactions, as seen in the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives . These reactions are influenced by factors such as solvent, acid acceptor, and reaction temperature, which can be optimized to achieve higher yields. The reactivity of the sulfonyl group in piperazine derivatives can be exploited to create bioactive molecules with potential antibacterial activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. For example, the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety were characterized using assays such as ABTS•+ and FRAP, indicating that the substituents on the piperazine ring can significantly influence the compound's reactivity and potential as an antioxidant . Additionally, the synthesis of radiolabeled piperazine derivatives, such as 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, for imaging dopamine receptors, demonstrates the importance of understanding the physicochemical properties of these compounds for their application in medical diagnostics .
科学的研究の応用
Antiproliferative Activity in Cancer Research
One significant application of derivatives of piperazine compounds, similar to 4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine, is in cancer research. A study synthesized various derivatives and tested their antiproliferative effect against human cancer cell lines. Among these compounds, some showed good activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Applications
Piperazine derivatives have been explored for their antibacterial properties. A study on pyrido(2,3-d)pyrimidine derivatives, structurally related to piperazine, showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights their potential as antibacterial agents (Matsumoto & Minami, 1975).
Crystal Engineering and Co-Crystal Formation
Piperazine compounds are also utilized in crystal engineering. Research on co-crystals and salts of sulfadiazine involving piperazine derivatives demonstrated their application in modifying hydrogen-bond motifs and influencing crystal structures (Elacqua et al., 2013).
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV research, bis(heteroaryl)piperazines, closely related to the queried compound, were synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase. This points to their potential role in HIV treatment (Romero et al., 1994).
Adenosine Receptor Antagonism
Piperazine derivatives are also studied for their role in antagonizing adenosine receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines showed high affinity and selectivity for A2B adenosine receptors, suggesting therapeutic potential in related diseases (Borrmann et al., 2009).
Drug Design Applications
Piperazine and its derivatives have established roles in drug design. They are used for introducing water-solubilizing elements into molecules and as scaffolds in bioactive compound design. This versatility highlights their significance in pharmaceutical development (Meanwell & Loiseleur, 2022).
Antimicrobial Activity of Piperazine Derivatives
Piperazine compounds, such as those containing the sulfonyl moiety, exhibit antimicrobial activity. This is evident from the synthesis and testing of novel derivatives for their antimicrobial properties (Ammar et al., 2004).
特性
IUPAC Name |
1-pyridin-2-yl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-12-15(2)18(16(3)13-14)24(22,23)21-10-8-20(9-11-21)17-6-4-5-7-19-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYWSNCIDSFVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridyl)-1-((2,4,6-trimethylphenyl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

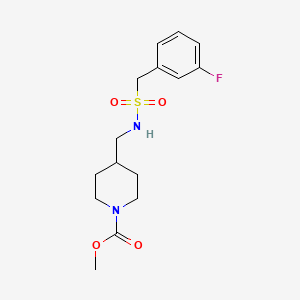


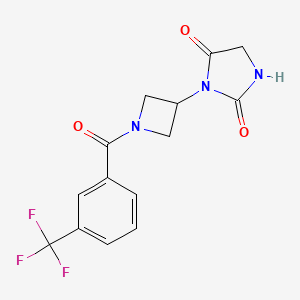



![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)
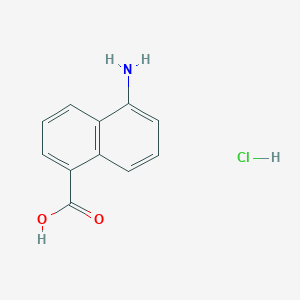
![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
